molecular formula C9H15N B2639063 {3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine CAS No. 2287273-19-0

{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine

Cat. No.: B2639063
CAS No.: 2287273-19-0
M. Wt: 137.226
InChI Key: JGKLLFLISYZHEG-UHFFFAOYSA-N
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Description

{3-cyclopropylbicyclo[111]pentan-1-yl}methanamine is a unique organic compound characterized by its bicyclo[111]pentane core structure, which is known for its high strain and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-cyclopropylbicyclo[111]pentan-1-yl}methanamine typically involves the generation of the bicyclo[11One common method involves the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient route to gram quantities of the desired compound.

Industrial Production Methods

Industrial production methods for {3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine are not well-documented in the literature. the continuous flow synthesis approach mentioned above could be adapted for larger-scale production, given its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include water radical cations for oxidation and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions include quaternary ammonium cations from oxidation and substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules due to its unique structure.

    Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its rigidity and strain make it useful in materials science for the development of novel materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of {3-cyclopropylbicyclo[111]pentan-1-yl}methanamine involves its interaction with molecular targets and pathways within biological systems

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives and cyclopropyl-containing amines. Examples include:

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents.

    Cyclopropylamines: These compounds contain the cyclopropyl group but lack the bicyclo[1.1.1]pentane core.

Uniqueness

The uniqueness of {3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine lies in its combination of the bicyclo[1.1.1]pentane core and the cyclopropyl group, which imparts distinct chemical and physical properties not found in other compounds.

Properties

IUPAC Name

(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKLLFLISYZHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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